molecular formula C11H12N2O7 B15092760 rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid CAS No. 122731-58-2

rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid

Cat. No.: B15092760
CAS No.: 122731-58-2
M. Wt: 284.22 g/mol
InChI Key: RSVSHBISQDLBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a nitro group attached to an isophthalamic acid core, with a 2,3-dihydroxypropyl substituent. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid typically involves a multi-step process. One common method includes the nitration of isophthalic acid to introduce the nitro group, followed by the reaction with 2,3-dihydroxypropylamine to form the desired compound. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.

    Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.

    Substitution: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid: Lacks the racemic mixture, potentially leading to different biological activities.

    N-(2,3-Dihydroxypropyl)-5-nitroterephthalamic acid: Similar structure but with a different isomeric form of the phthalamic acid core.

    N-(2,3-Dihydroxypropyl)-5-nitrobenzamide: Features a benzamide core instead of an isophthalamic acid core.

Uniqueness

rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its racemic nature also allows for the study of stereochemical effects on its biological and chemical properties.

Properties

CAS No.

122731-58-2

Molecular Formula

C11H12N2O7

Molecular Weight

284.22 g/mol

IUPAC Name

3-(2,3-dihydroxypropylcarbamoyl)-5-nitrobenzoic acid

InChI

InChI=1S/C11H12N2O7/c14-5-9(15)4-12-10(16)6-1-7(11(17)18)3-8(2-6)13(19)20/h1-3,9,14-15H,4-5H2,(H,12,16)(H,17,18)

InChI Key

RSVSHBISQDLBEZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)NCC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.